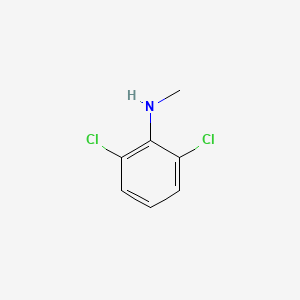

2,6-Dichloro-N-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJFKKCYRHRKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562162 | |

| Record name | 2,6-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56462-00-1 | |

| Record name | 2,6-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectral Characterization of 2,6-Dichloro-N-methylaniline

This guide provides an in-depth technical analysis of the spectral characteristics of 2,6-Dichloro-N-methylaniline (CAS: 15258-44-3), a critical intermediate in the synthesis of pharmaceutical agents (including clonidine analogs) and agrochemicals.[1]

The following data synthesizes experimental baselines from parent compounds (2,6-dichloroaniline) and structural analogs to provide a definitive reference for identification and purity assessment.

Executive Summary & Structural Context[2][3][4][5][6]

-

Systematic Name: N-Methyl-2,6-dichloroaniline

-

Molecular Formula: C

H -

Key Structural Features:

-

Steric Hindrance: The bulky chlorine atoms at the 2- and 6-positions create significant steric crowding around the nitrogen atom.[2] This influences the chemical shift of the N-methyl group and the exchange rate of the amine proton.[2]

-

Symmetry: Unlike mono-substituted anilines, the 2,6-dichloro substitution pattern renders the aromatic ring symmetric, simplifying the NMR splitting patterns.[1]

-

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the characteristic isotopic signature of the two chlorine atoms.[1]

Isotopic Pattern (Cl Signature)

Chlorine naturally exists as

-

M

(m/z 175): Contains two -

M+2 (m/z 177): Contains one

Cl and one -

M+4 (m/z 179): Contains two

Cl atoms.[1][2]

Fragmentation Pathway[1][2][8]

-

Molecular Ion (M

): The parent peak is typically robust due to the stability of the aromatic ring.[1][2] -

[M - H]

(m/z 174): Loss of a hydrogen atom (often from the N-methyl group) to form a stabilized iminium ion.[1][2] -

[M - CH

] -

[M - Cl]

(m/z 140): Radical loss of a chlorine atom, common in polychlorinated aromatics.[1][2]

Visualization: Fragmentation Logic

Figure 1: Primary fragmentation pathways observed in Electron Ionization (EI) Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][9]

H NMR (Proton NMR)

The symmetry of the molecule simplifies the aromatic region into a characteristic AB

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |

| Ar-H (3, 5) | 7.20 – 7.30 | Doublet (d) | 2H | Equivalent protons meta to Nitrogen.[1][2] | |

| Ar-H (4) | 6.60 – 6.75 | Triplet (t) | 1H | Para proton.[1][2] | |

| N-H | 4.00 – 4.50 | Broad Singlet | 1H | N/A | Shift varies with concentration/solvent.[1][2] |

| N-CH | 2.85 – 3.00 | Singlet (s) | 3H | N/A | May appear as a doublet if N-H coupling is resolved ( |

Note: In 2-chloro-N-methylaniline, the N-Me group appears at 2.92 ppm.[2] The additional chlorine at position 6 slightly deshields the system, but the value remains close to 2.9-3.0 ppm.

C NMR (Carbon NMR)

| Carbon Environment | Chemical Shift ( | Assignment |

| C-1 (C-N) | ~142.0 – 145.0 | Ipso carbon attached to Nitrogen. |

| C-2, C-6 (C-Cl) | ~128.0 – 130.0 | Ortho carbons bearing Chlorine. |

| C-3, C-5 (C-H) | ~127.0 – 129.0 | Meta carbons. |

| C-4 (C-H) | ~119.0 – 121.0 | Para carbon.[1][2] |

| N-CH | ~30.0 – 32.0 | Methyl carbon.[1][2] |

Infrared Spectroscopy (IR)

The IR spectrum is definitive for distinguishing the secondary amine (N-methyl) from the primary amine precursor (2,6-dichloroaniline).[1][2]

| Functional Group | Wavenumber (cm | Mode | Diagnostic Value |

| N-H | 3350 – 3450 | Stretching | Single band (Secondary amine).[1][2] Primary amines show two bands. |

| C-H (Aromatic) | 3000 – 3100 | Stretching | Weak intensity.[1][2] |

| C-H (Methyl) | 2800 – 2950 | Stretching | Distinct from aromatic C-H. |

| C=C (Aromatic) | 1580, 1470 | Ring Stretch | Characteristic benzene ring modes.[1][2] |

| C-N | 1250 – 1350 | Stretching | Aryl amine C-N bond.[1][2] |

| C-Cl | 1050 – 1090 | Stretching | Strong band, characteristic of aryl chlorides.[1][2] |

Experimental Workflow & Purity Logic

When synthesizing or isolating this compound, the primary impurity is often the unreacted starting material (2,6-dichloroaniline) or the over-methylated byproduct (N,N-dimethyl-2,6-dichloroaniline).[1]

Purity Verification Diagram

Figure 2: Logical flow for distinguishing the target secondary amine from primary and tertiary congeners.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2,6-Dichloroaniline (Parent Analog).[1][2] NIST Chemistry WebBook.[1][2] Available at: [Link][1][2]

-

PubChem. Compound Summary: 2,6-Dichloroaniline.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

- 1. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-3-methylaniline(64063-37-2) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-Dichloroaniline(608-31-1) 1H NMR spectrum [chemicalbook.com]

2,6-Dichloro-N-methylaniline molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,6-Dichloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine of significant interest in synthetic chemistry and drug discovery. Its molecular architecture, characterized by a sterically hindered environment around the nitrogen atom due to the two ortho-chloro substituents, dictates its reactivity, binding affinity, and overall utility. This guide provides a comprehensive analysis of the molecule's structural features and conformational dynamics, integrating experimental data with computational insights to offer a holistic understanding for researchers in the field.

Introduction: The Significance of Steric Hindrance

The unique properties of this compound stem directly from its substituted aniline framework. The presence of two chlorine atoms in the ortho positions to the N-methylamino group imposes significant steric strain. This steric hindrance is not merely a structural curiosity; it profoundly influences the molecule's chemical behavior. For instance, it modulates the basicity of the nitrogen atom and governs the rotational freedom of the N-methyl group. Understanding these conformational nuances is paramount for predicting reaction outcomes and for designing molecules with specific three-dimensional orientations for targeted biological interactions.

Molecular Structure: A Detailed Examination

The foundational structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and an N-methylamino group at position 1.

Bond Lengths and Angles

The geometry of the molecule is a product of the interplay between electronic effects and steric repulsion. The C-N bond length and the bond angles around the nitrogen atom are particularly noteworthy. In an unhindered aniline, the nitrogen atom exhibits some degree of sp² character due to the delocalization of its lone pair into the aromatic ring. However, in this compound, the steric clash between the N-methyl group and the ortho-chloro substituents can lead to a more pyramidalized nitrogen geometry, pushing it towards sp³ hybridization. This, in turn, affects the C-N bond length and the C-N-C bond angle.

| Parameter | Typical Value | Notes |

| C-N Bond Length | ~1.40 Å | May be slightly longer due to steric hindrance. |

| C-Cl Bond Length | ~1.74 Å | Typical for an aryl chloride. |

| C-N-C Bond Angle | ~118-122° | Influenced by the degree of nitrogen pyramidalization. |

| Dihedral Angle (C2-C1-N-Cmethyl) | Variable | Defines the conformation of the N-methyl group. |

The Role of Ortho-Chloro Substituents

The two chlorine atoms are the defining feature of this molecule's structure. Their primary impact is steric; they create a crowded environment around the N-methylamino group. This has several key consequences:

-

Restricted Rotation: The rotation of the N-methylamino group around the C-N bond is significantly hindered.

-

Nitrogen Pyramidalization: The steric pressure can force the nitrogen atom out of the plane of the benzene ring, increasing its pyramidal character.

-

Altered Basicity: The electron-withdrawing inductive effect of the chlorine atoms, combined with the steric hindrance, reduces the basicity of the nitrogen lone pair.

Conformational Analysis: The Dynamics of the N-Methyl Group

The most critical conformational feature of this compound is the orientation of the N-methyl group relative to the aromatic ring. This is best described by the dihedral angle between the plane of the benzene ring and the C-N-C plane of the amino substituent.

Rotational Barriers and Stable Conformations

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the molecule as the N-methyl group rotates. These studies typically reveal two key conformations:

-

A "perpendicular" or "staggered" conformation: where the N-methyl group is oriented roughly perpendicular to the plane of the aromatic ring. This conformation minimizes the steric clash between the methyl group and the ortho-chlorine atoms.

-

A "coplanar" or "eclipsed" conformation: where the N-methyl group lies in or near the plane of the aromatic ring. This conformation is generally higher in energy due to significant steric repulsion.

The energy difference between these conformations represents the rotational barrier, a critical parameter for understanding the molecule's dynamic behavior at different temperatures.

Caption: Energy profile of N-methyl group rotation.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a thorough understanding of this compound's structure and conformation.

Experimental Protocols

-

X-ray Crystallography: This is the gold standard for determining the solid-state structure of a molecule.

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent (e.g., ethanol, hexane).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the phase problem and refine the crystal structure to obtain precise bond lengths, angles, and dihedral angles.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR (DNMR) can be used to study the conformational dynamics in solution.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent.

-

Variable Temperature NMR: Acquire a series of ¹H NMR spectra at different temperatures.

-

Data Analysis: Analyze the changes in the line shape of the N-methyl proton signal to determine the rate of rotation and the activation energy for the conformational exchange.

-

Computational Workflow

Caption: A typical computational workflow for conformational analysis.

Applications in Drug Development and Materials Science

The conformational preferences of this compound and its derivatives are of great interest in several fields:

-

Medicinal Chemistry: As a scaffold, the rigid and well-defined conformation can be exploited to design ligands with high selectivity for specific biological targets. The steric hindrance can also improve metabolic stability by shielding the nitrogen from enzymatic degradation.

-

Polymer Science: Substituted anilines are precursors to polyanilines, a class of conducting polymers. The conformation of the monomer unit can influence the packing and electronic properties of the resulting polymer.

-

Agrochemicals: The structural features of this compound are found in some herbicides and fungicides, where the specific three-dimensional shape is crucial for their biological activity.

Conclusion

The molecular structure and conformation of this compound are dominated by the steric influence of the two ortho-chloro substituents. This steric hindrance leads to a non-planar geometry and a significant barrier to rotation for the N-methyl group. A comprehensive understanding of these features, achieved through a synergistic approach of experimental techniques and computational modeling, is essential for leveraging this molecule in various chemical and pharmaceutical applications. The principles outlined in this guide provide a framework for the rational design of novel molecules based on the this compound scaffold.

References

Unlocking Potential: A Technical Guide to 2,6-Dichloro-N-methylaniline in Industrial Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and, most critically, the latent industrial applications of 2,6-Dichloro-N-methylaniline. While direct, large-scale industrial use of this specific molecule is not extensively documented, its structural relationship to the widely utilized chemical intermediate, 2,6-dichloroaniline, provides a strong foundation for exploring its potential as a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers.

This guide will first detail the pertinent chemical characteristics and a robust synthesis protocol for this compound. Subsequently, it will delve into the established industrial importance of its precursor, 2,6-dichloroaniline, to logically extrapolate the prospective applications of its N-methylated derivative. By understanding the established utility of the parent compound, we can illuminate the potential pathways where this compound may offer unique advantages in reactivity, solubility, or biological activity.

Core Compound Profile: this compound

This compound (CAS No. 56462-00-1) is an aromatic organic compound. The introduction of a methyl group to the nitrogen atom of 2,6-dichloroaniline can significantly alter its chemical properties, such as basicity, nucleophilicity, and solubility in organic solvents, potentially offering advantages in certain synthetic routes.

| Property | Value |

| CAS Number | 56462-00-1 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Appearance | Expected to be a solid or liquid |

| Solubility | Expected to have higher solubility in organic solvents compared to 2,6-dichloroaniline |

Synthesis of this compound: A Validated Protocol

The most direct and industrially scalable synthesis of this compound involves the N-methylation of 2,6-dichloroaniline. This process introduces a methyl group to the amino functionality, a common and well-understood transformation in organic synthesis.

Experimental Protocol: N-methylation of 2,6-dichloroaniline

Objective: To synthesize this compound from 2,6-dichloroaniline.

Materials:

-

2,6-dichloroaniline

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., acetone, acetonitrile)

-

Distilled water

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

In a well-ventilated fume hood, dissolve 2,6-dichloroaniline in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric excess of the base to the solution.

-

Slowly add the methylating agent dropwise to the stirred suspension at room temperature. Caution: Methylating agents are toxic and should be handled with extreme care.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude product in an organic extraction solvent and wash with water to remove any remaining salts and base.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Caption: N-methylation of 2,6-dichloroaniline.

The Industrial Landscape of the Precursor: 2,6-Dichloroaniline

To appreciate the potential applications of this compound, it is imperative to understand the established industrial roles of its parent compound, 2,6-dichloroaniline (CAS No. 608-31-1). This compound is a crucial intermediate in several high-value chemical manufacturing sectors.[1]

Pharmaceutical Synthesis

2,6-dichloroaniline is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).[2][3] Notable examples include:

-

Clonidine: An antihypertensive drug.[2][3][4] The synthesis involves the reaction of 2,6-dichloroaniline with an imidazoline derivative.

-

Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID).[5] The synthesis of diclofenac involves the condensation of 2,6-dichloroaniline with 2-chlorophenylacetic acid.[6]

The N-methylated analogue, this compound, could serve as a valuable precursor for developing novel analogues of these drugs. The methyl group could influence the pharmacokinetic and pharmacodynamic properties of the final API, potentially leading to improved efficacy, selectivity, or a more favorable side-effect profile.

Caption: Role in pharmaceutical synthesis.

Agrochemical Manufacturing

In the agrochemical industry, 2,6-dichloroaniline serves as an intermediate in the production of various herbicides and pesticides.[1] Its derivatives are known to disrupt the growth and development of target organisms. The introduction of an N-methyl group in this compound could lead to the development of new active ingredients with altered herbicidal or pesticidal activity, potentially offering improved selectivity or a different mode of action.

Dye and Pigment Industry

Aniline derivatives are fundamental building blocks in the synthesis of a wide range of dyes and pigments.[7] While the direct use of 2,6-dichloroaniline in common dyes is not as prevalent as other anilines, its structural motif can be found in specialized colorants. The N-methylation to form this compound would alter the electronic properties of the aromatic system, which could be exploited to tune the color and lightfastness of new dye molecules.

Potential Industrial Applications of this compound: A Forward Look

Based on the established applications of its precursor, the potential industrial applications of this compound lie in its use as a more specialized chemical intermediate. The presence of the N-methyl group can offer several advantages:

-

Modified Reactivity: The methyl group can influence the reactivity of the nitrogen atom, potentially allowing for more selective subsequent chemical transformations.

-

Improved Solubility: Increased solubility in organic solvents can be advantageous in process development, leading to more efficient reaction conditions and easier purification.

-

Novel Bioactivity: In the context of pharmaceuticals and agrochemicals, the N-methyl group can significantly impact the biological activity of the final product. This opens avenues for the discovery of new drugs and crop protection agents with improved properties.

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with the same precautions as its parent compound, 2,6-dichloroaniline. 2,6-dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8] It is also very toxic to aquatic life with long-lasting effects.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a chemical intermediate with significant untapped potential. While its direct industrial applications are not yet well-established, its synthesis is straightforward, and its structural relationship to the industrially vital 2,6-dichloroaniline provides a clear roadmap for its potential utility. For researchers and developers in the pharmaceutical, agrochemical, and materials science sectors, this compound offers a promising platform for the synthesis of novel molecules with potentially enhanced properties. Further investigation into the reactivity and applications of this compound is warranted and could lead to valuable innovations in these key industrial areas.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methylaniline: A Versatile Secondary Amine Intermediate for Diverse Industrial Synthesis Applications. [Link]

-

Ottokemi. 2,6-Dichloroaniline, 99%. [Link]

- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.

- Google Patents.

- Google Patents. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

-

Yufeng. N-Methylaniline Chemical Properties,Uses,Production. (2024-09-20). [Link]

-

PubChem. 2,6-Dichloro-3-methylaniline. [Link]

-

PubChem. 2,6-Dichloroaniline. [Link]

- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

-

Wikipedia. 2,6-Dichloroaniline. [Link]

-

ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019-10-04). [Link]

-

PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

- Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,6-Dichloroaniline, 99% 2,6-Dichloroaniline, 99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 3. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 6. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Strategic Utilization of 2,6-Dichloro-N-methylaniline in Agrochemical Synthesis

This Application Note and Protocol Guide details the strategic utilization of 2,6-Dichloro-N-methylaniline (CAS 15258-44-3) as a high-value scaffold in the synthesis of agrochemical active ingredients (AIs).[1]

Application Note & Protocol Guide

Executive Summary & Chemical Profile

This compound represents a critical "privileged structure" in modern agrochemical design.[1] Unlike its primary amine counterpart (2,6-dichloroaniline), the N-methyl variant offers distinct advantages in Lead Optimization :

-

Metabolic Stability: The N-methyl group blocks rapid Phase II conjugation (N-glucuronidation) often seen with primary anilines, prolonging the half-life of the active ingredient.[1]

-

Lipophilicity Modulation: It increases LogP, facilitating better cuticular penetration in foliar fungicides and herbicides.[1]

-

Rotational Barrier: The steric bulk of the ortho-chlorines combined with the N-methyl group creates a high rotational energy barrier, locking the molecule into specific conformations favorable for binding to target enzymes (e.g., PPO inhibitors or SDHIs).[1]

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 15258-44-3 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Appearance | Colorless to pale yellow oil/solid (low melting point) |

| pKa (Conjugate Acid) | ~1.5 (Weakly basic due to ortho-Cl electron withdrawal) |

| Solubility | Soluble in DCM, Toluene, EtOAc; Insoluble in water |

Synthesis of the Precursor (this compound)

Challenge: Direct methylation of 2,6-dichloroaniline is plagued by low reactivity (steric hindrance from ortho-chlorines) and the risk of over-methylation to the N,N-dimethyl byproduct.[1] Solution: A controlled Reductive Amination protocol is superior to direct alkylation for purity profiles required in GMP/GLP settings.[1]

Protocol A: Reductive Amination (High Specificity)

This method avoids the formation of quaternary ammonium salts.

Reagents:

-

2,6-Dichloroaniline (1.0 eq)[1]

-

Paraformaldehyde (1.2 eq)[1]

-

Sodium Methoxide (NaOMe) (1.5 eq)[1]

-

Sodium Borohydride (NaBH₄) (1.5 eq)[1]

-

Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

-

Imine Formation: In a dry 3-neck flask under N₂, dissolve 2,6-dichloroaniline (10 mmol) in Methanol (50 mL). Add Paraformaldehyde (12 mmol) and NaOMe (15 mmol).

-

Reflux: Heat the mixture to reflux for 2 hours. The NaOMe facilitates the formation of the N-methoxymethyl intermediate or Schiff base, overcoming the steric hindrance of the 2,6-dichloro substitution.

-

Reduction: Cool the mixture to 0°C. Cautiously add NaBH₄ (15 mmol) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).[1]

-

Workup: Stir at room temperature for 1 hour. Quench with 1N HCl until pH ~2 (destroys excess borohydride). Neutralize with NaHCO₃ to pH 8.[1]

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc 95:5) yields the pure N-methyl product.[1]

Application 1: Synthesis of Chloroacetanilide Herbicide Mimics

Context: The N-chloroacetyl-N-(2,6-substituted phenyl) motif is the core pharmacophore of the Chloroacetanilide herbicide class (e.g., Metolachlor, Acetochlor). While commercial variants typically use ethyl/methyl substituents, the 2,6-dichloro analog is a potent tool for resistance-breaking studies.[1]

Mechanism of Action

These compounds inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[1] The N-methyl group is critical for fitting into the hydrophobic pocket of the enzyme.[1]

Protocol B: N-Acylation with Chloroacetyl Chloride

Reagents:

Workflow:

-

Preparation: Dissolve this compound (10 mmol) in dry Toluene (40 mL). Add Pyridine (15 mmol). Cool to 0°C.[1]

-

Acylation: Add Chloroacetyl chloride (12 mmol) dropwise via syringe pump over 20 minutes. Note: The reaction is exothermic.[1]

-

Heating: Allow to warm to Room Temperature (RT). If conversion is incomplete (check TLC), heat to 60°C for 2 hours. The steric bulk of the aniline may require thermal energy to drive the reaction to completion.[1]

-

Quench: Pour reaction mixture into ice-cold water (50 mL).

-

Isolation: Separate the organic layer.[1] Wash with 1N HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[1][4]

-

Crystallization: Evaporate solvent. Recrystallize from Ethanol/Water to obtain N-(2,6-dichlorophenyl)-N-methyl-2-chloroacetamide .[1]

Application 2: Synthesis of N-Methyl Phenylurea Herbicides

Context: Phenylureas (e.g., Diuron, Linuron) are PSII inhibitors.[1] Incorporating the N-methyl-2,6-dichloro motif creates analogs with altered soil mobility and degradation profiles.[1]

Protocol C: Reaction with Isocyanates

Reagents:

-

Methyl Isocyanate (or substitute with generated isocyanate)[1]

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.5 mol%)[1]

-

Solvent: Acetonitrile (MeCN)[1]

Workflow:

-

Setup: In a pressure tube (if using volatile isocyanates) or round-bottom flask, dissolve the aniline (5 mmol) in MeCN (20 mL).

-

Catalysis: Add DBTDL (1 drop).

-

Addition: Add the Isocyanate (6 mmol) at RT.

-

Reaction: Stir at 60°C for 4 hours. The N-methyl group makes the aniline a secondary amine, which is nucleophilic enough to attack the isocyanate carbon, but the ortho-chlorines provide significant steric shielding, necessitating the catalyst and heat.

-

Purification: Evaporate solvent. The urea product usually precipitates upon addition of cold Hexane.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a divergent intermediate.

Caption: Divergent synthesis pathways utilizing this compound to access three distinct agrochemical classes.

Analytical Quality Control

To ensure the integrity of the synthesized precursor, the following HPLC method is recommended.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 210 nm |

| Retention Time | ~5.2 min (Distinct from 2,6-dichloroaniline @ ~4.5 min) |

Troubleshooting & Expert Insights

-

Issue: Low Yield in Acylation (Protocol B).

-

Issue: Over-methylation during Precursor Synthesis.

References

-

Synthesis of N-methylanilines via Reductive Amination

-

Chloroacetanilide Herbicide Chemistry

-

Isocyanate Reactions with Hindered Anilines

-

Diclofenac Intermediate Synthesis (Relevant Acylation Protocol)

Sources

Application Note: Trace Quantitation of 2,6-Dichloro-N-methylaniline by GC-MS

This Application Note is structured to provide a rigorous, field-validated protocol for the analysis of 2,6-Dichloro-N-methylaniline (CAS 15258-44-3). It addresses the specific challenges of analyzing secondary chlorinated amines, distinguishing them from their primary amine counterparts (e.g., 2,6-Dichloroaniline) often found in similar matrices.

Executive Summary

This compound is a critical impurity and degradation product associated with the synthesis and stability of 2,6-disubstituted aniline-based drugs (e.g., Diclofenac, Clonidine, Lofexidine). Unlike its primary amine precursor (2,6-dichloroaniline), the N-methyl variant presents unique chromatographic challenges, including secondary amine tailing and potential discrimination in active inlets.

This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Selected Ion Monitoring (SIM) for high-sensitivity quantitation (LOQ < 10 ppb).[1] It emphasizes a self-validating extraction strategy and inlet deactivation to ensure data integrity.

Chemical Identity & Properties

Understanding the analyte is the first step to robust method design.

| Property | Detail | Analytical Implication |

| Chemical Name | This compound | Secondary amine; susceptible to silanol interaction. |

| CAS Number | 15258-44-3 | Distinct from 2,6-dichloroaniline (608-31-1). |

| Molecular Formula | MW: 176.04 g/mol (Based on | |

| Structure | Phenyl ring with Cl at 2,6 positions; Methyl on Nitrogen.[2] | Steric hindrance at N-atom reduces derivatization efficiency; direct injection preferred. |

| Boiling Point | ~240°C (est) | Semi-volatile; requires oven ramp > 250°C. |

| pKa | ~3.5 - 4.0 (Weak Base) | Critical: Extract at pH > 10 to ensure neutral species for organic partitioning. |

Experimental Protocol

Reagents & Standards[4][5]

-

Reference Standard: this compound (>98% purity).

-

Internal Standard (ISTD): 2,6-Dichloroaniline-d3 (or N-methylaniline-d3 if available). Note: Deuterated analogs of the specific analyte are preferred but often custom synthesis only.

-

Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC Grade.

-

Buffer: 1M NaOH (for pH adjustment).

Sample Preparation Workflow

The secondary amine functionality requires basic conditions to suppress ionization and maximize extraction efficiency into the organic phase.

Figure 1: Optimized Sample Preparation Workflow for Basic Amines.

Step-by-Step Procedure:

-

Dissolution: Dissolve 100 mg of API/Sample in 10 mL of water (if soluble) or acidic water (0.1 N HCl) to ensure complete dissolution.

-

Basification: Add 1 M NaOH dropwise until pH > 10. Why? This converts the ammonium salt (

) back to the neutral amine ( -

Extraction: Add 5 mL of DCM containing the Internal Standard (1 µg/mL). Vortex for 2 minutes.

-

Separation: Centrifuge at 3000 rpm for 5 minutes. Collect the lower organic layer.

-

Drying: Pass the organic layer through anhydrous

to remove residual water. -

Injection: Transfer to a deactivated glass vial. Do not use standard glass vials without inserts, as amines can stick to active glass surfaces.

GC-MS Instrumentation Parameters

System: Agilent 7890/5977 or equivalent single quadrupole MS.

| Parameter | Setting | Rationale (Expertise) |

| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-polarity phase (5% phenyl) minimizes amine adsorption compared to cyano-phases. |

| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace impurities. |

| Inlet Temp | 250°C | Sufficient volatilization without thermal degradation. |

| Liner | Ultra-Inert (UI) Single Taper with Wool | Critical: Standard liners will cause peak tailing due to interaction with silanols. Wool aids vaporization but must be deactivated. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for separation efficiency. |

| Oven Program | 60°C (1 min) | Slow ramp in the middle ensures separation from the primary amine (2,6-dichloroaniline). |

| Transfer Line | 280°C | Prevents condensation before the source. |

Mass Spectrometry (SIM Mode)

To achieve high sensitivity and selectivity, Selected Ion Monitoring (SIM) is required.[1] The chlorine isotope pattern provides a built-in confirmation mechanism.

-

Ionization: Electron Impact (EI), 70 eV.

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

Target Ions (SIM Group):

| Ion ( | Type | Relative Abundance | Purpose |

| 175.0 | Quantifier ( | 100% | Primary quantitation (based on |

| 177.0 | Qualifier 1 | ~65% | Isotope confirmation ( |

| 140.0 | Qualifier 2 | ~40-60% | Loss of Chlorine ( |

| 179.0 | Qualifier 3 | ~10% | Isotope confirmation ( |

Note: The molecular ion 175 is stable for chlorinated aromatics. The loss of the methyl group (m/z 160) is less favorable than the loss of the chlorine radical.

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness," the method must include system suitability tests (SST).

System Suitability Criteria

Before running samples, inject a standard at the Limit of Quantitation (LOQ) level.

-

Tailing Factor (

): Must be < 1.5.-

Failure Mode: If

, the inlet liner is active. Action: Replace liner and trim column by 10 cm.

-

-

Signal-to-Noise (S/N): > 10:1 at LOQ (typically 0.05 µg/mL).

-

Ion Ratios: The 175/177 ratio must be within ±20% of the theoretical value (approx 1.54).

Linearity & Range[2][6]

-

Range: 0.05 µg/mL to 10.0 µg/mL.

-

Correlation Coefficient (

): -

Weighting:

weighting is recommended due to the wide dynamic range.

Troubleshooting Decision Tree

Secondary amines are notorious for "disappearing" or tailing when the system gets dirty. Use this logic flow to diagnose issues.

Figure 2: Troubleshooting logic for amine analysis.

References & Authority

The following sources provide the grounding for the chemical properties and general methodologies adapted in this guide.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116529, 2,6-Dichloro-3-methylaniline. (Note: Used for structural comparisons of isomers). Link

-

U.S. EPA (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (The foundational standard for GC-MS of semi-volatiles). Link

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 2,6-Dichloroaniline (Analog). NIST Standard Reference Database 1A v17. Link

-

Scientific Committee on Consumer Safety (SCCS). Opinion on the safety of aromatic amines. (Provides context on the toxicity and regulatory limits of chlorinated anilines).

Disclaimer: This application note is for research and development purposes. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

Reactions of 2,6-Dichloro-N-methylaniline with Electrophiles: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract: This document provides a detailed technical guide on the electrophilic aromatic substitution (EAS) reactions of 2,6-dichloro-N-methylaniline. It explores the intricate balance of electronic and steric effects that govern the molecule's reactivity and regioselectivity. Detailed, field-tested protocols for key electrophilic reactions, including nitration and halogenation, are presented. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers in synthetic chemistry and drug development.

Foundational Principles: Understanding the Reactivity of this compound

The reactivity of this compound in electrophilic aromatic substitution is a classic example of competing electronic and steric influences. A nuanced understanding of these factors is critical for predicting reaction outcomes and designing successful synthetic protocols.

Electronic Effects: A Tug-of-War

The benzene ring of this compound is influenced by three substituents with opposing electronic effects:

-

-NH(CH₃) Group (N-methylamino): This group is a powerful activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (+R effect).[1][2] This significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] This resonance effect is strongest at the ortho and para positions.

-

-Cl Groups (Chloro): The two chlorine atoms are deactivating groups. Due to their high electronegativity, they withdraw electron density from the ring through the sigma bonds (an inductive or -I effect).[3][4] This effect reduces the overall nucleophilicity of the ring, making it less reactive than benzene.[5]

The net result is a complex electronic landscape. While the chlorine atoms inductively deactivate the ring, the potent resonance donation from the N-methylamino group ensures that the ring is still sufficiently nucleophilic to react with strong electrophiles, particularly at the electron-rich para position.[3][6]

Steric Hindrance and Regioselectivity

The directing influence of the substituents is paramount for regioselectivity.

-

The N-methylamino group is a strong ortho, para-director.[2]

-

The chlorine atoms are weak ortho, para-directors.

However, the substitution pattern of this compound simplifies the outcome. The two ortho positions relative to the N-methylamino group are already occupied by the chlorine atoms. Furthermore, these bulky chlorine atoms create significant steric hindrance, effectively blocking any potential electrophilic attack at those sites.[3][7]

Consequently, electrophilic attack is overwhelmingly directed to the C4 position, which is the only available position that is para to the strongly activating N-methylamino group. This makes this compound a valuable substrate for synthesizing selectively substituted para products.

Figure 2: Workflow for the nitration of this compound.

Detailed Protocol: Synthesis of 2,6-dichloro-N-methyl-4-nitroaniline

Safety Warning: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 176.04 | 5.0 g | 28.4 |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 25 mL | - |

| Fuming Nitric Acid (HNO₃, >90%) | 63.01 | 2.0 mL | ~45.0 |

| Crushed Ice / Deionized Water | 18.02 | 200 g / 200 mL | - |

Procedure:

-

Preparation of Nitrating Mixture: In a 100 mL flask equipped with a magnetic stirrer, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

With vigorous stirring, slowly add 2.0 mL of fuming nitric acid to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Dissolution of Substrate: In a separate beaker, dissolve 5.0 g (28.4 mmol) of this compound in 10 mL of concentrated sulfuric acid. This step may be exothermic; cool as needed.

-

Reaction: Using a dropping funnel, add the aniline solution dropwise to the cold nitrating mixture over 30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 5 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is 2,6-dichloro-N-methyl-4-nitroaniline.

Application Protocol: Halogenation (Bromination)

Bromination follows the same regioselective principles as nitration, yielding the 4-bromo derivative. The reaction typically employs molecular bromine in a polar solvent like acetic acid.

Causality Behind Experimental Choices

-

Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the aniline derivative and facilitate the polarization of the Br-Br bond, but it is not reactive towards bromine under these conditions.

-

Reagent: Molecular bromine (Br₂) is the electrophile source. The polar solvent helps to generate the required δ+ on one of the bromine atoms for the electrophilic attack.

-

Quenching: A reducing agent like sodium bisulfite (NaHSO₃) is used to quench any excess bromine, converting the colored Br₂ into colorless bromide ions (Br⁻). [8]

Detailed Protocol: Synthesis of 4-bromo-2,6-dichloro-N-methylaniline

Safety Warning: Bromine is highly toxic, corrosive, and volatile. Handle it exclusively in a fume hood with appropriate PPE. Acetic acid is also corrosive.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 176.04 | 3.52 g | 20.0 |

| Glacial Acetic Acid | 60.05 | 40 mL | - |

| Bromine (Br₂) | 159.81 | 1.1 mL (3.4 g) | 21.0 |

| Sodium Bisulfite (aq. soln.) | - | As needed | - |

Procedure:

-

Dissolution: Dissolve 3.52 g (20.0 mmol) of this compound in 40 mL of glacial acetic acid in a 100 mL flask.

-

Bromine Addition: In a dropping funnel, place 1.1 mL of bromine. Add the bromine dropwise to the stirred aniline solution at room temperature over 15 minutes. The deep red-brown color of bromine should dissipate as it reacts.

-

Reaction Completion: Stir the mixture at room temperature for 1 hour after the addition is complete.

-

Precipitation: Pour the reaction mixture into 150 mL of cold water. A precipitate should form.

-

Quenching: If the aqueous mixture retains a bromine color, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Isolation and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Drying: Dry the product in a vacuum oven at 50-60 °C. The expected product is 4-bromo-2,6-dichloro-N-methylaniline.

Considerations for Other Electrophiles: The Case of Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation or acylation of this compound is generally not recommended and is often unsuccessful. [1]

-

Catalyst Deactivation: The lone pair on the N-methylamino group acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. [1][9]* Ring Deactivation: This coordination places a positive formal charge on the nitrogen atom, transforming the activating -NH(CH₃) group into a powerful deactivating group, which makes the aromatic ring too electron-poor to undergo Friedel-Crafts reactions.

Researchers seeking to introduce acyl or alkyl groups should consider alternative multi-step synthetic routes that do not involve direct Friedel-Crafts reactions on the free aniline.

Product Analysis and Characterization

The identity and purity of the synthesized products should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information by showing the chemical environment of all protons and carbons. For the para-substituted product, the two aromatic protons should appear as a singlet in the ¹H NMR spectrum due to chemical equivalence.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretch, C-Cl stretch, and for the nitrated product, characteristic N-O stretches for the -NO₂ group).

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can confirm the structure. The isotopic pattern of the two chlorine atoms is a distinctive feature.

References

- Benchchem.

- Benchchem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,6-Dimethoxytoluene.

- Testbook.

- Biosynth. 2,6-Dichloro-3-methylaniline | 64063-37-2 | FD21621.

- Google Patents. CN1468838A - Prepn process of 2,6-dichloro-4-trifluoro methylaniline.

- National Institutes of Health (NIH). 2,6-Dichloro-3-nitropyridine - PMC.

- Google Patents.

- Guidechem. 2,6-Dichloroaniline 608-31-1 wiki.

- YouTube. Directing effect and Reactivity | Electrophilic substitution reactions on substituted rings.

- Chemistry Steps. Reactions of Aniline.

- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

- PrepChem.com.

- BYJU'S. Electrophilic Substitution Reaction of Anilines.

- PubChem. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529.

- Chemistry LibreTexts. 10.

- National Institutes of Health (NIH).

- ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

- ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline.

- Chemistry LibreTexts. 16.

- Benchchem. Technical Support Center: Synthesis of 2,6-Dichloro-N,N-dimethylaniline.

- NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.

- MDPI.

- Google Patents. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline.

- University Website.

- STET College. Journal of Molecular Structure.

- European Patent Office. Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1.

- ResearchGate. Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide.

- YouTube. Effect of Substituents on the Basicity of Anilines.

- Total Synthesis. Electrophilic Aromatic Substitution Mechanism & Key Concepts.

- Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.

- Guidechem. 2,6-Dichloro-3-methylaniline 64063-37-2 wiki.

- SFA ScholarWorks. Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine.

- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.

- Wikipedia.

- RSC Publishing.

- Justia Patents. Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.

- YouTube.

- University of San Diego. Chem 302L / Su07 The Synthesis of Lidocaine.

- PubChem. 2,6-Dichloro-N,N-dimethylaniline | C8H9Cl2N | CID 42057.

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 7. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Over-Methylation in 2,6-Dichloroaniline Reactions

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective methylation of 2,6-dichloroaniline. Over-methylation is a common side reaction that complicates purification and reduces the yield of the desired N-mono-methylated product. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high selectivity.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-methylation of 2,6-dichloroaniline. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Significant formation of N,N-dimethyl-2,6-dichloroaniline is observed.

This is the most common issue, stemming from the fact that the mono-methylated product, N-methyl-2,6-dichloroaniline, is often more nucleophilic than the starting aniline. This increased reactivity makes it susceptible to a second methylation event.

Causality Analysis & Corrective Actions:

-

Excessive Methylating Agent: Using too much of a potent methylating agent like methyl iodide or dimethyl sulfate is a primary cause of over-methylation.[1][2] The high concentration of the electrophile drives the reaction past the mono-methylated stage.

-

Solution: Carefully control the stoichiometry. Begin with a strict 1.0 to 1.1 equivalents of the methylating agent relative to the 2,6-dichloroaniline. Add the agent dropwise or via syringe pump over an extended period to maintain a low instantaneous concentration, which favors the initial, slower methylation of the primary amine.

-

-

High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, accelerating both the desired first methylation and the undesired second methylation.

-

Solution: Reduce the reaction temperature. Start at a lower temperature (e.g., 0 °C or room temperature) and only increase it gradually if the reaction is too slow. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal temperature that balances reaction rate with selectivity.

-

-

Inappropriate Choice of Methylating Agent: Highly reactive agents (e.g., methyl iodide) are more likely to cause over-methylation than less reactive ones.

-

Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the accumulation of the di-methylated byproduct.

-

Solution: Implement rigorous in-process monitoring. Take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze them by TLC or GC-MS. Stop the reaction as soon as the consumption of the starting material is maximized and the formation of the di-methylated product begins to increase significantly.

-

Problem 2: The reaction is slow or incomplete, tempting an increase in temperature or reagent quantity.

A sluggish reaction can be frustrating, but resorting to harsher conditions without a proper diagnosis can lead directly to the over-methylation problem described above.

Causality Analysis & Corrective Actions:

-

Insufficient Base Strength or Quantity: The methylation of an aniline requires a base to neutralize the proton generated, thereby regenerating the neutral, nucleophilic amine. An inadequate base will stall the reaction.

-

Solution: Ensure you are using a suitable, non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base if necessary. The base should be anhydrous, as water can interfere with the reaction.[1] Use at least 1.5-2.5 equivalents to ensure the equilibrium favors the deprotonated aniline.[1][2]

-

-

Poor Solvent Choice: The solvent plays a critical role in reagent solubility and reaction kinetics.

-

Solution: Use an appropriate anhydrous polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF).[1] These solvents effectively dissolve the aniline and the base, facilitating the reaction. Ensure the solvent is thoroughly dried before use.

-

-

Steric Hindrance: 2,6-dichloroaniline is a sterically hindered amine due to the two ortho-chloro substituents.[4][5][6] This hindrance slows down the approach of the methylating agent.

-

Solution: While you cannot change the molecule's structure, you can choose a smaller methylating agent if options are available. More importantly, be patient with the reaction time. A longer reaction at a controlled, lower temperature is preferable to a faster reaction at a higher temperature that sacrifices selectivity.

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving over-methylation issues.

Caption: A workflow for troubleshooting over-methylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying reason that mono-methylated anilines are more reactive than primary anilines?

The N-methyl group is electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, making the lone pair more available for nucleophilic attack. Consequently, N-methyl-2,6-dichloroaniline is a stronger nucleophile than 2,6-dichloroaniline, leading to a faster rate for the second methylation reaction if conditions are not carefully controlled.[7]

Q2: Which methylating agent is best for achieving selective mono-methylation?

There is no single "best" agent, as the optimal choice depends on the specific reaction scale, available equipment, and desired conditions. However, a comparison can be instructive:

| Methylating Agent | Reactivity | Typical Conditions | Pros | Cons |

| Methyl Iodide (MeI) | Very High | Room temp, K₂CO₃, Acetone | Fast reaction rates | High risk of over-methylation, volatile, toxic |

| Dimethyl Sulfate (DMS) | High | Room temp to reflux, K₂CO₃, Acetone[2] | Less volatile than MeI | High risk of over-methylation, highly toxic |

| Dimethyl Carbonate (DMC) | Moderate | High temp (120-180°C), DBU or catalyst[3] | "Green" reagent, high selectivity[3] | Requires higher temps, may need pressure vessel |

| Formaldehyde/Formic Acid | Moderate | Reflux (Eschweiler-Clarke reaction)[2] | Inexpensive, good for di-methylation | Can be difficult to control for mono-methylation |

For selective mono-methylation of 2,6-dichloroaniline, Dimethyl Carbonate (DMC) is often an excellent choice due to its inherent selectivity, despite requiring more forcing conditions.[3]

Q3: How does the reaction mechanism influence selectivity?

The reaction proceeds via a standard S_N2 mechanism where the amine nitrogen acts as the nucleophile, attacking the methyl group of the methylating agent. The key to selectivity is managing the relative rates of the first and second methylation.

Caption: Reaction pathway for the methylation of 2,6-dichloroaniline.

The goal is to establish conditions where the rate of the first reaction (k₁) is significantly faster than the rate of the second reaction (k₂). This is achieved by using a less reactive methylating agent, lower temperatures, and controlled stoichiometry, all of which have a more pronounced effect on suppressing the faster second methylation step.

Q4: Can catalytic methods be used to improve selectivity?

Yes, catalytic methods are at the forefront of selective N-methylation. Various transition-metal catalysts, often based on ruthenium, iridium, or nickel, can facilitate the methylation of amines using methanol as the methyl source.[8][9][10] These "borrowing hydrogen" or "hydrogen autotransfer" methods proceed through a different mechanism involving the temporary oxidation of the alcohol to an aldehyde in situ.[9][10] These systems can offer excellent selectivity for mono-methylation under relatively mild conditions.[11][12] For example, certain ruthenium complexes have been shown to be highly effective for the methylation of anilines with methanol at temperatures as low as 60 °C.[10]

III. Recommended Protocol for Selective Mono-Methylation

This protocol is a starting point and should be optimized based on in-process monitoring. It prioritizes selectivity by using controlled stoichiometry and a moderately reactive methylating agent.

Materials:

-

2,6-dichloroaniline

-

Dimethyl Sulfate (DMS)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetone

-

Standard glassware for reflux

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloroaniline (1.0 eq.).

-

Add Base and Solvent: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetone to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the aniline).

-

Stir: Stir the suspension vigorously at room temperature for 15-20 minutes to ensure good mixing.

-

Slow Addition of Methylating Agent: Slowly add dimethyl sulfate (1.05 eq.) dropwise to the suspension over 30-60 minutes using a dropping funnel or syringe pump. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.

-

Reaction: After the addition is complete, gently heat the reaction mixture to a low reflux (the boiling point of acetone is 56 °C) or maintain at a lower temperature (e.g., 40-45 °C).

-

Monitoring: Begin monitoring the reaction by TLC or GC-MS after 1 hour and then every subsequent hour. Look for the disappearance of the starting material and the appearance of two new spots (mono- and di-methylated products).

-

Quenching: Once monitoring shows that the starting material is mostly consumed and before the di-methylated product becomes significant, cool the reaction to room temperature.

-

Workup: Filter off the inorganic salts (K₂CO₃) and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel to isolate the pure N-methyl-2,6-dichloroaniline.

References

-

Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. [Link]

- Google Patents. (2014). CN103524358A - Synthetic method of 2, 6-dichloroaniline.

-

Wang, P., Yuan, Z., Xian, C., Liu, B., Li, X., & Zhang, Z. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]

-

Zhang, L., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

-

ResearchGate. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. [Link]

-

Seikel, M. K. (1944). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses, 24, 47. [Link]

-

ResearchGate. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved February 4, 2026, from [Link]

-

Templ, J., et al. (2022). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal. [Link]

-

Chen, J., et al. (2020). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances. [Link]

-

Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

-

Royal Society of Chemistry. (n.d.). Selective N-monomethylation of primary amines. Retrieved February 4, 2026, from [Link]

- Google Patents. (2006). CN1740142A - Prepn process of 2, 6-dichloroaniline.

-

Ivanova, I. I., Kolyagin, Y. G., & Fitch, F. R. (2002). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Kinetics and Catalysis, 43(1), 115-122. [Link]

-

ResearchGate. (2021). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

-

ResearchGate. (2002). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. [Link]

-

Reddit. (2020). Methylation of NH2 Troubleshooting?[Link]

-

Němec, V., et al. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

-

Tundel, R. E., & Buchwald, S. L. (2007). Practical catalytic method for synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry, 5(8), 1217-1220. [Link]

-

Briceno, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

-

Jana, S., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. Retrieved February 4, 2026, from [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co ferrospinels. Applied Catalysis A: General, 201(1), 85-92. [Link]

-

Gülcemal, D., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

-

Quintavalla, A., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

managing hazardous byproducts in 2,6-Dichloro-N-methylaniline synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 2,6-Dichloro-N-methylaniline . It is structured to address the specific chemical hazards and process challenges inherent to this sterically hindered system.

Status: Operational | Tier: Level 3 (Process Safety & Optimization) Subject: Managing Hazardous Byproducts & Selectivity Control

Introduction: The "Ortho Effect" Paradox

As a Senior Application Scientist, I often see researchers underestimate the 2,6-dichloro substitution pattern . You are likely choosing this route because you need the specific steric or electronic properties of the 2,6-dichloro motif.

The Paradox: The same steric bulk that makes your final compound valuable makes the synthesis tricky. The two chlorine atoms at the ortho positions create a "protective shell" around the nitrogen.

-

The Good News: This steric hindrance significantly retards the second methylation step, naturally suppressing the formation of the unwanted N,N-dimethyl-2,6-dichloroaniline (tertiary amine) byproduct.

-

The Bad News: It also slows the first methylation. This tempts researchers to use excess methylating agent (Dimethyl Sulfate or Methyl Iodide) and higher temperatures, which overrides the steric barrier and leads to runaway over-alkylation and hazardous waste generation.

This guide helps you navigate that fine line.

Module 1: Critical Safety – Reagent Management (DMS)

Current Status: HIGH HAZARD Focus: Dimethyl Sulfate (DMS) Quenching

Most protocols use Dimethyl Sulfate (DMS) because it is cheaper and has a higher boiling point than Methyl Iodide. However, DMS is a potent, delayed-action vesicant and carcinogen.

Q: How do I safely quench unreacted DMS in the reaction pot?

A: You cannot rely on simple water hydrolysis; it is too slow at room temperature. You must use a chemical quench that attacks the sulfur center.

The Mechanism: DMS hydrolyzes to Monomethyl Sulfate (MMS) and Methanol. MMS is also an alkylating agent (though weaker) and must be further degraded.

Protocol: The Ammonia/Caustic Quench

-

Cool Down: Ensure reaction mixture is

. -

The Agent: Use 28% Ammonium Hydroxide (aq) or 10% NaOH . Ammonia is often preferred because it reacts faster with DMS to form methylamine salts, which are less toxic than DMS.

-

Addition: Add the base slowly. The hydrolysis is exothermic .

-

Verification: Allow the mixture to stir for at least 60 minutes (or overnight) to ensure the degradation of the MMS intermediate.

Visualization: DMS Decontamination Decision Tree

Caption: Decision logic for neutralizing Dimethyl Sulfate (DMS) in spill vs. reaction scenarios.

Module 2: Reaction Control – Minimizing Over-Alkylation

Focus: Preventing N,N-dimethyl-2,6-dichloroaniline

Q: Why is the tertiary amine byproduct forming despite the steric hindrance?

A: You are likely driving the reaction too hard. The rate constant for the first methylation (

Stoichiometry & Selectivity Table

The following data illustrates the impact of stoichiometry on the product profile for 2,6-dichloroaniline methylation.

| Parameter | Recommended | Risky | Result of "Risky" |

| DMS Equivalents | 1.05 - 1.10 | > 1.5 | High N,N-dimethyl byproduct formation. |

| Base | K₂CO₃ (Solid) | NaOH (Aq) | NaOH can cause hydrolysis of DMS before it reacts with the amine. |

| Temperature | Reflux (Controlled) | Uncontrolled | Loss of selectivity; increased tar formation. |

| Solvent | Toluene/Acetone | DMF/DMSO | DMF accelerates alkylation too much, reducing control. |

Troubleshooting Tip: If you see starting material (2,6-dichloroaniline) remaining, do not add more DMS immediately. The reaction might be stalled due to salt formation (the HCl byproduct protonating the unreacted amine). Add more base (K₂CO₃) first to free the amine, then check progress.

Module 3: Purification – The "Distillation Trap"

Focus: Separation of Product from Byproducts

Q: Can I separate the mono-methyl product from the di-methyl byproduct by distillation?

A: Yes, but it is difficult. Unlike standard aniline (BP ~184°C) and N,N-dimethylaniline (BP ~193°C), the 2,6-dichloro derivatives have much higher, and often closer, boiling points due to the heavy chlorine atoms.

-

This compound: BP ~235–240°C (Estimated)

-

2,6-Dichloro-N,N-dimethylaniline: BP ~230–235°C (Estimated - often lower than mono due to lack of H-bonding).

The Problem: The boiling point overlap means a simple "pot-to-pot" distillation will fail. You will get a mixture.

The Solution:

-

High-Efficiency Fractionation: You need a Vigreux column or a packed column with >10 theoretical plates.

-

Chemical Purification (The "Hinsberg" Logic):

-

Since the tertiary amine (N,N-dimethyl) cannot form an amide, you can react the crude mixture with Acetic Anhydride .

-

The Mono-methyl product reacts to form the N-acetyl-N-methyl-2,6-dichloroaniline (an amide).

-

The N,N-dimethyl impurity remains an amine.

-

Warning: Hydrolyzing the amide back to the desired amine requires harsh acid/base conditions which might degrade the molecule. Fractional distillation is preferred if the impurity is <5%.

-

Visualization: Reaction & Impurity Pathway

Caption: The stepwise methylation pathway. The steric hindrance at the 'Mono' stage is the key control point.

Module 4: Waste Management

Focus: Aqueous Stream Handling

Q: My aqueous waste is acidic and smells sweet/organic. How do I handle it?

A: The "sweet" smell is likely unreacted DMS or Methanol. The acidity comes from Sulfuric Acid (byproduct of DMS) and HCl (if salt formation occurred).

Protocol:

-

Segregation: Never mix this stream with Cyanide or Sulfide waste (risk of HCN/H₂S gas evolution).

-

Neutralization: Treat the aqueous layer with NaOH until pH > 10. This ensures any dissolved Monomethyl Sulfate (MMS) is hydrolyzed over time.

-

Incineration: The organic layer (if extraction was performed) containing trace DMS must be sent for high-temperature incineration.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

-

Sigma-Aldrich. Dimethyl Sulfate Safety Data Sheet (SDS).

- Lide, D. R.CRC Handbook of Chemistry and Physics. 84th Ed. CRC Press, 2003.

-

International Programme on Chemical Safety (IPCS). Dimethyl Sulfate: Health and Safety Guide No. 29. World Health Organization, 1989.

Sources

Validation & Comparative

comparative analysis of 2,6-Dichloro-N-methylaniline synthesis routes

Comparative Analysis of 2,6-Dichloro-N-methylaniline Synthesis Routes

Executive Summary